3-(Acetyloxy)carda-14,20(22)-dienolide
Overview
Description
3-(Acetyloxy)carda-14,20(22)-dienolide is a complex organic compound with the molecular formula C25H32O7. It is a derivative of cardenolide, a class of steroidal glycosides known for their biological activity, particularly in the treatment of heart conditions. This compound is characterized by the presence of an acetyloxy group and a dienolide structure, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyloxy)carda-14,20(22)-dienolide typically involves multiple steps, starting from a suitable steroidal precursor. One common method includes the acetylation of a hydroxyl group on the cardenolide backbone. This can be achieved using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under mild conditions to prevent degradation of the sensitive dienolide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(Acetyloxy)carda-14,20(22)-dienolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the dienolide structure into more saturated forms, typically using hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Various oxidized derivatives with altered biological activity.
Reduction: More saturated steroidal compounds.
Substitution: Compounds with different functional groups replacing the acetyloxy group.
Scientific Research Applications
3-(Acetyloxy)carda-14,20(22)-dienolide has several applications in scientific research:
Chemistry: Used as a model compound for studying steroidal chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Medicine: Explored for its cardiotonic properties and potential use in treating heart conditions.
Industry: Utilized in the development of pharmaceuticals and as a precursor for synthesizing other biologically active compounds.
Mechanism of Action
The mechanism of action of 3-(Acetyloxy)carda-14,20(22)-dienolide involves its interaction with cellular targets, particularly the sodium-potassium ATPase enzyme. By inhibiting this enzyme, the compound increases intracellular calcium levels, leading to enhanced cardiac contractility. This mechanism is similar to that of other cardenolides, making it a valuable compound for studying heart function and developing cardiotonic drugs.
Comparison with Similar Compounds
Similar Compounds
Digitoxin: Another cardenolide with similar cardiotonic properties.
Ouabain: A well-known cardenolide used in research and medicine.
Digoxin: A widely used cardiotonic drug with a similar mechanism of action.
Uniqueness
3-(Acetyloxy)carda-14,20(22)-dienolide is unique due to its specific acetyloxy and dienolide structure, which may confer distinct biological activities and chemical reactivity compared to other cardenolides. Its unique structure makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O4/c1-15(26)29-18-8-10-24(2)17(13-18)4-5-19-21-7-6-20(16-12-23(27)28-14-16)25(21,3)11-9-22(19)24/h7,12,17-20,22H,4-6,8-11,13-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFRUFAILBIDGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3=CCC4C5=CC(=O)OC5)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60300518 | |
Record name | 3-(acetyloxy)carda-14,20(22)-dienolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60300518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4240-51-1 | |
Record name | NSC137447 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137447 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(acetyloxy)carda-14,20(22)-dienolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60300518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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